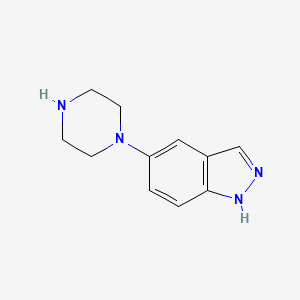
5-(Pipérazin-1-yl)-1H-indazole
Vue d'ensemble
Description
5-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its use as a building block in drug design and development.
Applications De Recherche Scientifique
5-(Piperazin-1-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Related compounds with piperazin-1-yl substitutions have been studied for their anticancer and anticonvulsant activities, suggesting potential targets could be cancer cells or neuronal receptors.
Mode of Action
Compounds with similar structures have shown potential for interacting with biological targets . For instance, piperazine derivatives have been reported to interact with serotonin receptors , which could potentially influence neurotransmission and neuronal activity.
Biochemical Pathways
Related compounds have been associated with the inhibition of cyclin-dependent kinases , which play a crucial role in cell cycle regulation. This suggests that 5-(Piperazin-1-yl)-1H-indazole might influence cell proliferation and growth.
Pharmacokinetics
Related compounds such as piperaquine have been reported to exhibit slow absorption and multiple peaks in their plasma concentration curves, suggestive of enterohepatic recycling . This could potentially impact the bioavailability of 5-(Piperazin-1-yl)-1H-indazole.
Result of Action
Related compounds have shown anticancer and anticonvulsant activities, suggesting that 5-(Piperazin-1-yl)-1H-indazole might have similar effects.
Analyse Biochimique
Biochemical Properties
5-(Piperazin-1-yl)-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the 5-HT₇ receptor, where 5-(Piperazin-1-yl)-1H-indazole acts as an antagonist . This interaction is significant as it affects the binding affinity and functional response of the receptor, which is involved in various neurological processes.
Cellular Effects
The effects of 5-(Piperazin-1-yl)-1H-indazole on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(Piperazin-1-yl)-1H-indazole has been shown to affect the cAMP signaling pathway, which plays a pivotal role in regulating various cellular responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-(Piperazin-1-yl)-1H-indazole exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the 5-HT₇ receptor, inhibiting its activity and preventing the downstream signaling cascade . This inhibition can lead to changes in gene expression and cellular responses, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperazin-1-yl)-1H-indazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(Piperazin-1-yl)-1H-indazole remains stable under specific conditions, allowing for sustained biological activity . Its degradation products may also have distinct biochemical properties that need to be considered.
Dosage Effects in Animal Models
The effects of 5-(Piperazin-1-yl)-1H-indazole in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and altered physiological responses . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
5-(Piperazin-1-yl)-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall biochemical activity . Identifying the specific enzymes and pathways involved is crucial for understanding its metabolic fate.
Transport and Distribution
The transport and distribution of 5-(Piperazin-1-yl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biological activity . Understanding these transport mechanisms is vital for optimizing its therapeutic potential.
Subcellular Localization
5-(Piperazin-1-yl)-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, influencing its biochemical interactions and effects . Identifying these localization patterns is essential for elucidating its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-indazole with piperazine under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Piperazin-1-yl)-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound, potentially altering the piperazine ring.
Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Pyridyl)piperazine
- 1-(3-Chlorophenyl)piperazine
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
5-(Piperazin-1-yl)-1H-indazole is unique due to its dual ring structure, combining the properties of both indazole and piperazine. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that may only contain one of these rings.
Propriétés
IUPAC Name |
5-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXAVWZKFXHQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629072 | |
| Record name | 5-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478827-33-7 | |
| Record name | 5-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


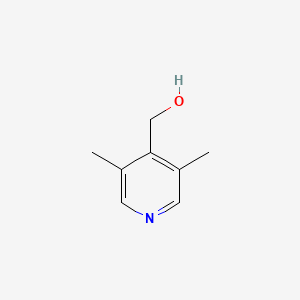
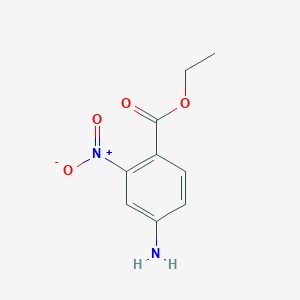
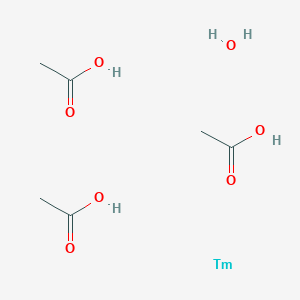
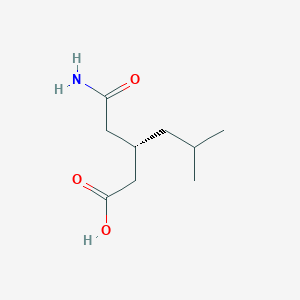
![sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate](/img/structure/B1604120.png)
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)
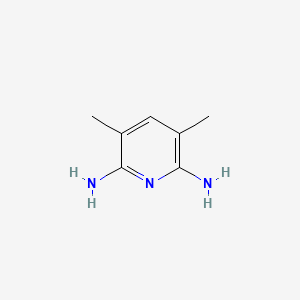
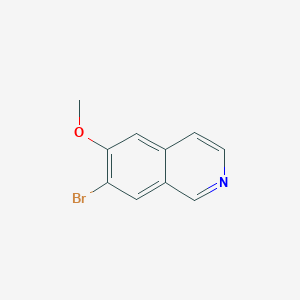
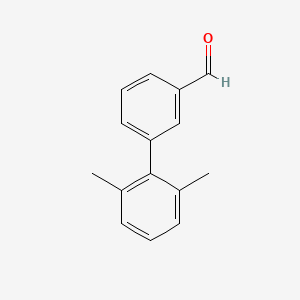
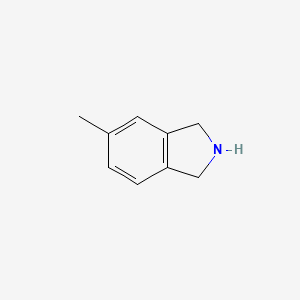
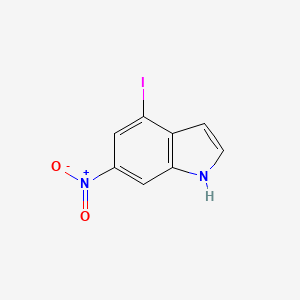
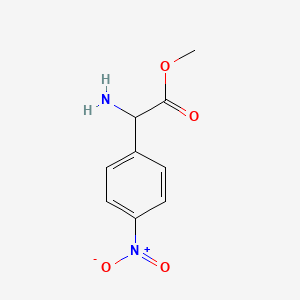
![2-Chloro-4,5-difluorobenzo[d]thiazole](/img/structure/B1604131.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604133.png)
